molecular formula C20H18N2O4S B2779255 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1203034-78-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No. B2779255
M. Wt: 382.43
InChI Key: OIZVIHSNFDTVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Pathways and Derivatives : Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and explored for their biological activities. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating a wide range of chemical modifications and applications in drug discovery, particularly as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antibacterial Agents : Compounds with similar core structures, specifically incorporating quinoline and thiazolopyrimidines, have been developed and tested for their antibacterial properties, showcasing the potential of such molecules in combating microbial infections (Bhoi, Borad, Parmar, & Patel, 2015).

  • Antitumor Activities : Research into derivatives related to the compound's structure has demonstrated significant antitumor activity. This includes studies on quinazolinone analogues, indicating the potential of these chemical frameworks in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : Innovative synthetic methods have been developed for compounds within the same chemical family, providing a foundation for the synthesis of complex molecules with potential pharmacological applications (Nguyen, Pham, Tran, & Bui, 2022).

  • Structural and Properties Study : The study of structural aspects and properties of salt and inclusion compounds related to isoquinoline derivatives highlights the significance of molecular structure in determining the physical and chemical properties of these compounds (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-24-16-4-2-3-15-14(16)7-8-21-20(15)27-12-19(23)22-13-5-6-17-18(11-13)26-10-9-25-17/h2-8,11H,9-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVIHSNFDTVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

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